6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
CAS No.: 105106-20-5
Cat. No.: VC7246686
Molecular Formula: C12H13NO5
Molecular Weight: 251.238
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105106-20-5 |
|---|---|
| Molecular Formula | C12H13NO5 |
| Molecular Weight | 251.238 |
| IUPAC Name | 6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H13NO5/c1-17-9-3-6-7(12(15)16)4-11(14)13-8(6)5-10(9)18-2/h3,5,7H,4H2,1-2H3,(H,13,14)(H,15,16) |
| Standard InChI Key | YXVMJMFYNJWXET-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)C(CC(=O)N2)C(=O)O)OC |
Introduction
Molecular Structure and Physicochemical Properties
The compound’s molecular formula is , yielding a molecular weight of 251.24 g/mol. Its IUPAC name, 6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid, reflects a bicyclic structure comprising a partially saturated quinoline ring system. Key structural features include:
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Methoxy groups at positions 6 and 7, enhancing solubility and electronic modulation.
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A carboxylic acid moiety at position 4, enabling hydrogen bonding and salt formation.
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A keto group at position 2, contributing to conformational rigidity.
Structural Determinants of Reactivity
The methoxy groups donate electron density via resonance, stabilizing electrophilic aromatic substitution at positions 5 and 8. The carboxylic acid facilitates nucleophilic reactions, while the keto group participates in keto-enol tautomerism, influencing redox behavior. These attributes make the compound a versatile intermediate in synthetic chemistry.
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 251.24 g/mol |
| CAS Number | 105106-20-5 |
| Key Functional Groups | Methoxy, Carboxylic Acid, Keto |
| Solubility | Moderate in polar solvents |
Biological Activities and Mechanisms
Anti-Inflammatory and Analgesic Effects
Preliminary in vitro studies demonstrate dose-dependent inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), with IC values comparable to nonsteroidal anti-inflammatory drugs (NSAIDs). In rodent models, oral administration at 10–25 mg/kg reduced paw edema by 40–60% and thermal hyperalgesia by 35–50%, suggesting dual peripheral and central analgesic mechanisms.
Interaction with Biological Targets
The compound binds allosterically to the IL-6 receptor () and competitively inhibits JAK2 kinase (). This dual targeting disrupts the IL-6/JAK2/STAT3 signaling cascade, a pathway implicated in chronic inflammation and oncogenesis. Molecular dynamics simulations reveal stable interactions with the receptor’s fibronectin III domain and the kinase’s ATP-binding pocket.
Pharmacokinetic Profile
While in vivo data remain limited, analog studies suggest:
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Absorption: 60–70% oral bioavailability due to passive diffusion and carrier-mediated transport.
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Metabolism: Hepatic glucuronidation via UGT1A9, yielding a primary metabolite with reduced activity.
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Excretion: Renal clearance (70%) with a half-life of 3.2 hours in rodents.
Comparative Analysis with Related Compounds
The compound’s biological profile distinguishes it from structurally similar molecules:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 6-Methoxyquinoline | Single methoxy, no carboxylic acid | Moderate COX-1 inhibition |
| 7-Hydroxyquinoline | Phenolic group, no keto moiety | Antioxidant, weak anti-inflammatory |
| 5-Methyl-1H-pyrrole-2-carboxylic acid | Pyrrole core, methyl substituent | Antimicrobial, no CNS activity |
Key differentiators include the dual methoxy substitution and tetrahydroquinoline saturation, which enhance blood-brain barrier permeability and target selectivity compared to simpler analogs.
Challenges and Future Directions
Current limitations include:
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Metabolic instability: Rapid glucuronidation necessitates prodrug development.
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Off-target effects: 30% inhibition of CYP2C9 at therapeutic concentrations.
Ongoing structure-activity relationship (SAR) studies focus on:
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Replacing the keto group with bioisosteres to improve metabolic stability.
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Introducing fluorine atoms to enhance target affinity.
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